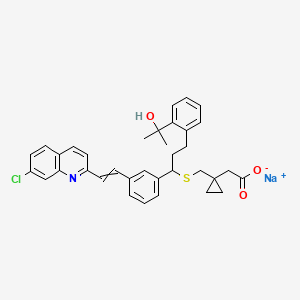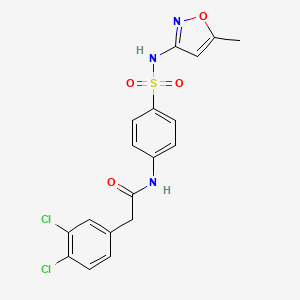
2,3-dihydro-1H-indene-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1H-indene-4,7-dione is an organic compound with the molecular formula C9H8O2. It is a bicyclic compound that features a fused ring system consisting of a benzene ring and a cyclopentane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indene-4,7-dione typically involves the cyclization of appropriate precursors. One common method is the intramolecular annulation reaction catalyzed by copper, which yields the desired compound in high yield . Another approach involves the oxidation of 3-hydroxy-2,3-dihydro-1H-inden-1-one using Jones’ reagent or o-iodoxybenzoic acid (IBX) as oxidants .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of indene derivatives followed by dehydrogenation under acidic conditions . This method is favored due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-indene-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indane-1,3-dione using strong oxidizing agents like Jones’ reagent.
Reduction: Reduction of the compound can yield 2,3-dihydro-1H-indene derivatives.
Common Reagents and Conditions:
Oxidation: Jones’ reagent, o-iodoxybenzoic acid (IBX)
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C)
Substitution: Electrophilic reagents such as halogens or nitrating agents
Major Products Formed:
Oxidation: Indane-1,3-dione
Reduction: 2,3-Dihydro-1H-indene derivatives
Substitution: Functionalized indene derivatives
Scientific Research Applications
2,3-Dihydro-1H-indene-4,7-dione has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism by which 2,3-dihydro-1H-indene-4,7-dione exerts its effects involves its interaction with various molecular targets. The compound can act as an electron acceptor, facilitating redox reactions in biological systems . It also participates in enzyme-catalyzed reactions, where it can inhibit or activate specific enzymes, thereby influencing metabolic pathways .
Comparison with Similar Compounds
Indane (2,3-dihydro-1H-indene): A structurally similar compound with a hydrogenated cyclopentane ring.
Indanone (2,3-dihydro-1H-indene-1-one): Features a ketone group at the 1-position, making it a valuable intermediate in organic synthesis.
Indanedione (1,3-indandione): Contains two ketone groups, widely used in medicinal chemistry.
Uniqueness: 2,3-Dihydro-1H-indene-4,7-dione is unique due to its dual ketone functionality, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific redox properties .
Properties
Molecular Formula |
C9H8O2 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2,3-dihydro-1H-indene-4,7-dione |
InChI |
InChI=1S/C9H8O2/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3H2 |
InChI Key |
SXTCWQMHCCJHML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B12512689.png)




![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(methoxyimino)methyl]-2-phenylacetamide](/img/structure/B12512730.png)
![2,3-Dihydroxypropyl 2-[(octadec-9-enoyl)amino]ethyl hydrogen phosphate](/img/structure/B12512750.png)


![N,N-Dibenzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B12512766.png)
![2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-(nitriloMethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylMethyl)phenol]](/img/structure/B12512769.png)
![2-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B12512773.png)
![3-(2-Chloroethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12512778.png)

